2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione
Description
Evolution of Hexahydroquinazoline-thione Research
The study of hexahydroquinazoline-thiones originated in the late 19th century with the pioneering work of Pietro Biginelli, who first described the condensation of urea, aldehydes, and β-keto esters to form dihydropyrimidinones (DHPMs) . While early research focused on DHPMs, the introduction of sulfur into the quinazoline framework—replacing oxygen with a thione group—marked a transformative shift. This modification, exemplified by the synthesis of 2-thioxohexahydroquinazolines, enhanced the compounds’ reactivity and biological activity .
A pivotal advancement came with the adaptation of the Biginelli-Atwal reaction to chiral substrates. For instance, reactions involving (+)-pulegone demonstrated the stereoselective synthesis of hexahydroquinazolin-2-one derivatives, laying the groundwork for asymmetric catalysis in this domain . The 21st century saw further innovations, such as nanocatalyst-mediated cyclocondensation reactions, which improved yields and reduced reaction times. Zinc ferrite nanocatalysts, for example, enabled the efficient synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydroquinazoline-5-ones under eco-friendly conditions .
Table 1: Key Milestones in Hexahydroquinazoline-thione Synthesis
Significance in Heterocyclic Chemistry Development
Hexahydroquinazoline-thiones occupy a unique niche in heterocyclic chemistry due to their fused bicyclic structure, which combines a pyrimidine ring with a partially saturated quinazoline system. The thione group (-C=S) introduces distinct electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors . This functional group also serves as a versatile handle for further derivatization, including alkylation, oxidation, and cycloaddition reactions .
The compound’s synthesis often leverages classical methods like the Niementowski reaction, which involves condensing anthranilic acid with formamide to form the quinazolinone core . Modern adaptations, such as microwave irradiation, have optimized this process, reducing reaction times from hours to minutes while maintaining high yields . Furthermore, the incorporation of tetrahydrofuran (oxolan) substituents—as seen in 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione—enhances solubility and bioavailability, addressing historical challenges in drug delivery .
Research Trajectory and Current Scientific Interest
Contemporary research on hexahydroquinazoline-thiones is driven by their broad-spectrum biological activities. Recent studies highlight their efficacy as antimicrobial agents, particularly against Gram-positive bacteria and fungi. For example, derivatives bearing electron-withdrawing groups (e.g., chloro, nitro) exhibit enhanced activity compared to their electron-donating counterparts . This structure-activity relationship has guided the design of novel analogs with improved potency.
Table 2: Biological Activities of Selected Hexahydroquinazoline-thione Derivatives
In drug discovery, these compounds are prized for their ability to inhibit tyrosine kinases, such as epidermal growth factor receptor (EGFR), which is overexpressed in many cancers . Molecular docking studies suggest that the thione group forms critical hydrogen bonds with kinase active sites, stabilizing inhibitor-enzyme complexes . Additionally, green chemistry approaches—such as solvent-free reactions and recyclable catalysts—are reshaping synthesis protocols, aligning with global sustainability goals .
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-14-6-4-7-15(12-14)19-21-20(24)17-9-2-3-10-18(17)22(19)13-16-8-5-11-23-16/h4,6-7,12,16H,2-3,5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHZAIREYRLZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CC4CCCO4)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common route includes the condensation of 3-methylbenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization with a thione reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring and the oxolane moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxolane moiety .
Scientific Research Applications
2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The quinazoline core may also interact with DNA or other cellular components, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The target compound shares structural similarities with other hexahydroquinazoline-thiones but differs in substituent patterns. Key analogs include:
- The oxolan-2-ylmethyl substituent introduces a rigid, oxygen-containing ring, contrasting with the flexible isopropyl chain in the nitro analog. This could influence solubility or binding interactions in biological systems.
Crystallographic and Computational Tools
These tools are critical for analyzing thione-containing molecules, particularly in resolving hydrogen-bonding networks influenced by the C=S group .
Physicochemical Properties
- Solubility : The oxolan-2-ylmethyl group may enhance water solubility compared to purely aromatic substituents.
- Stability : Thiones are generally prone to oxidation, necessitating stabilization strategies during synthesis or storage .
Biological Activity
The compound 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic organic compound with potential biological activities attributed to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.48 g/mol. The structure includes a quinazoline core, a thione group, and an oxolane ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2OS |
| Molecular Weight | 344.48 g/mol |
| IUPAC Name | 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
| CAS Number | 1358208-46-4 |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures to 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione demonstrate efficacy against various bacterial strains. For instance:
- Staphylococcus aureus and Pseudomonas aeruginosa are common pathogens tested against quinazoline derivatives.
In vitro tests using disk diffusion methods revealed that related compounds inhibited bacterial growth significantly more than standard antibiotics like ampicillin .
Antioxidant Activity
The thione group in the compound may confer antioxidant properties. The ability to scavenge free radicals can be assessed using assays such as DPPH (1,1-Diphenyl-2-Picrylhydrazyl). Preliminary findings suggest that derivatives of this compound exhibit substantial radical scavenging activity .
Enzyme Inhibition
Enzyme inhibition studies highlight the potential of this compound as an inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism; thus, its inhibition can be beneficial for managing diabetes. Similar compounds have shown promising results in reducing blood glucose levels by delaying carbohydrate absorption .
Case Studies
Several studies have explored the biological effects of quinazoline derivatives:
- Study on Antimicrobial Properties : A study focusing on the synthesis and biological evaluation of quinazoline derivatives reported that certain analogs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship was analyzed to understand how modifications influence activity .
- Antioxidant Activity Assessment : Another research project evaluated various quinazoline derivatives for their antioxidant potential using DPPH and FRAP (Ferric Reducing Antioxidant Power) assays. Results indicated that some compounds had high antioxidant capacities comparable to established antioxidants .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition demonstrated that specific quinazoline derivatives could effectively inhibit α-glucosidase activity in vitro. This suggests their potential use in diabetes management by controlling postprandial blood glucose levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
